REACTION_CXSMILES
|
C([Li])CCC.C1COCC1.[CH3:11][NH:12][CH3:13].C1COCC1.Cl[C:20]1[CH:21]=[N:22][CH:23]=[C:24]([OH:26])[CH:25]=1>C(O)C>[CH3:11][N:12]([CH3:13])[C:20]1[CH:21]=[N:22][CH:23]=[C:24]([OH:26])[CH:25]=1 |f:0.1,2.3|
|
Name
|
normal-butyllithium THF
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].C1CCOC1
|
Name
|
dimethylamine THF
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
CNC.C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent: chloroform:methanol=10:1 (v/v))
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=NC=C(C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |